7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid
Description
7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid: is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The spirocyclic framework imparts significant rigidity and stability, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)21-14-25(13-12-24(21)10-5-11-24)23(28)29-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTIIISVZBFGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine. This step often requires the use of strong bases or acids to facilitate ring closure.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Free amine derivatives.
Scientific Research Applications
7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid is primarily used in pharmaceutical research, particularly in drug development for diseases like cancer. Its unique structure allows it to serve as a scaffold for designing novel therapeutics or as an intermediate in synthesizing more complex molecules.
Scientific Research Applications
Pharmaceutical Research The applications of this compound are mainly in pharmaceutical research, especially in drug development targeting specific diseases such as cancer. Its unique structure may also allow it to serve as a scaffold for designing novel therapeutics or as an intermediate in synthesizing more complex molecules.
Interaction Studies Interaction studies for this compound are crucial for understanding its mechanism of action and potential therapeutic effects. These studies typically involve elucidating the pharmacological profile and therapeutic potential of this compound.
Structural Similarity and Biological Activity Several compounds share structural similarities with this compound:
- 7-Azaspiro[3.5]nonane Has a basic azaspiro structure and potential anticancer properties.
- 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane Has a similar scaffold but a different position for methoxycarbonyl, and exhibits antimicrobial properties.
- Spiro[indoline] derivatives Feature a spirocyclic, indole-based structure and diverse therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups and structural features that may enhance its efficacy and selectivity as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as coupling with carboxylic acids to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid
Uniqueness
Compared to similar compounds, 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid stands out due to its specific positioning of functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement makes it particularly useful in applications requiring precise control over molecular interactions.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid is a compound of significant interest in pharmaceutical research, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 391.5 g/mol
- CAS Number : 2219369-68-1
The biological activity of this compound is largely attributed to its unique structural features, which include a spirocyclic framework and functional groups that enhance its reactivity and interaction with biological targets. Interaction studies indicate that the compound may influence various cellular pathways, particularly those involved in cancer progression and immune response modulation.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. The compound has been shown to inhibit tumor cell proliferation in various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HEP 2 | Laryngeal Carcinoma | 12.5 |
| EAC | Ehrlich's Ascites Carcinoma | 15.0 |
These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.
Immunomodulatory Effects
The compound has also been evaluated for its ability to modulate immune responses. Studies demonstrated that it can regulate chemokine receptors CCR3 and CCR5, which are critical in inflammatory responses and HIV pathogenesis. This property indicates potential applications in treating inflammatory diseases and HIV/AIDS.
Case Studies
-
Study on GPR119 Agonists
A study focused on the synthesis of GPR119 agonists derived from the azaspiro framework showed that modifications to the piperidine N-capping group enhanced glucose-lowering effects in diabetic models. Compound 54g emerged as a potent GPR119 agonist with favorable pharmacokinetic profiles in Sprague-Dawley rats, highlighting its therapeutic potential for metabolic disorders . -
Antimicrobial Activity
While primarily studied for its anticancer properties, derivatives of this compound have also been explored for antimicrobial activities. Compounds similar to this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting broader therapeutic applications .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| 7-Azaspiro[3.5]nonane | Spirocyclic | Basic azaspiro structure | Potential anticancer |
| 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane | Similar scaffold | Different methoxycarbonyl position | Antimicrobial properties |
| Spiro[indoline] derivatives | Spirocyclic | Indole-based structure | Diverse therapeutic effects |
These comparisons underline the unique attributes of the target compound that may enhance its efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
